5-Deoxy-D-xylulose 1-phosphate
Description
Structure
3D Structure
Properties
CAS No. |
16709-34-5 |
|---|---|
Molecular Formula |
C5H11O7P |
Molecular Weight |
214.11 g/mol |
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h3,5-6,8H,2H2,1H3,(H2,9,10,11)/t3-,5+/m1/s1 |
InChI Key |
AVEHMJVDRGMBHD-WUJLRWPWSA-N |
SMILES |
CC(C(C(=O)COP(=O)(O)O)O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(C(C(=O)COP(=O)(O)O)O)O |
Synonyms |
5-deoxy-D-xylulose 1-phosphate |
Origin of Product |
United States |
Enzymatic Landscape of Dxp Metabolism
1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)
1-Deoxy-D-xylulose 5-phosphate synthase (EC 2.2.1.7) is a key regulatory enzyme that directs the flow of metabolites into the MEP pathway. oup.comebi.ac.uk It is widely recognized as a rate-limiting step, making it a crucial point of control for isoprenoid biosynthesis. oup.commdpi.com The enzyme's activity is fundamental for the production of essential compounds such as vitamins B1 (thiamine) and B6 (pyridoxal), in addition to isoprenoid precursors. ebi.ac.ukmdpi.com
Catalytic Mechanism and Reaction Chemistry
The catalytic action of DXS is a sophisticated process involving the condensation of two central metabolites. This reaction is not only a cornerstone of the MEP pathway but also showcases unique enzymatic strategies that distinguish DXS from other enzymes in its class. mdpi.compnas.org
The catalytic activity of DXS is critically dependent on the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP), also known as thiamine pyrophosphate (TPP). echelon-inc.complos.orgebi.ac.uk ThDP is a derivative of vitamin B1 and is essential for the function of a variety of enzymes involved in carbohydrate and amino acid metabolism. In the DXS-catalyzed reaction, ThDP acts as a carrier of an activated aldehyde group.
The catalytic cycle begins with the deprotonation of the C2 atom of the thiazolium ring of ThDP to form a reactive ylide. nih.govacs.orgresearchgate.net This ylide is a potent nucleophile that attacks the carbonyl carbon of the first substrate, pyruvate (B1213749). ebi.ac.uk The formation of this ThDP ylid is a crucial activation step, and it is thought to be facilitated by an intramolecular deprotonation involving the 4'-aminopyrimidine ring of ThDP itself, following an initial deprotonation of its own amino group. nih.govacs.orgresearchgate.net The enzyme provides a specific environment to stabilize the ThDP cofactor in its active conformation. ebi.ac.uk
DXS catalyzes the acyloin condensation between the two-carbon keto group of pyruvate and the aldehyde group of D-glyceraldehyde 3-phosphate (G3P). echelon-inc.comuniprot.orgresearchgate.net This reaction involves several distinct steps. First, the ThDP ylid attacks the carbonyl carbon of pyruvate, leading to the formation of a covalent intermediate, C2α-lactyl-ThDP (LThDP), and the release of carbon dioxide. ebi.ac.ukmdpi.com This decarboxylation step is a key feature of the reaction.
Following decarboxylation, the resulting enamine intermediate, a resonance-stabilized carbanion, attacks the carbonyl carbon of the second substrate, G3P. ebi.ac.ukmdpi.com This step forms a new carbon-carbon bond and ultimately leads to the formation of the final product, 1-deoxy-D-xylulose 5-phosphate (DXP), and the regeneration of the ThDP cofactor. ebi.ac.uk
| Reaction Component | Role |
| Pyruvate | Donor of a two-carbon unit (acetyl group) |
| D-glyceraldehyde 3-phosphate (G3P) | Acceptor of the two-carbon unit |
| Thiamine Diphosphate (ThDP) | Cofactor, facilitates decarboxylation and transfer of the acetyl group |
| 1-deoxy-D-xylulose 5-phosphate (DXP) | Product, precursor for the MEP pathway |
| Carbon Dioxide (CO2) | Byproduct of pyruvate decarboxylation |
Unlike many other ThDP-dependent enzymes that operate via a classical ping-pong mechanism, DXS employs a unique random sequential mechanism. mdpi.compnas.org This means that both substrates, pyruvate and G3P, can bind to the enzyme in any order before the chemical reaction occurs. However, studies suggest a preferred order of binding. pnas.org
A key feature of the DXS mechanism is the formation of a stable ternary complex. mdpi.compnas.orgnih.gov This complex consists of the enzyme, the pyruvate-derived C2α-lactyl-ThDP (LThDP) intermediate, and the second substrate, G3P. mdpi.comnih.govacs.org The binding of G3P to the enzyme-LThDP complex is crucial as it induces a conformational change that triggers the efficient decarboxylation of the LThDP intermediate. mdpi.compnas.org This requirement for the formation of a stable ternary complex for rapid decarboxylation sets DXS apart from other ThDP-dependent enzymes and represents a key regulatory feature of its catalytic cycle. mdpi.comnih.gov
Pyruvate and Glyceraldehyde 3-phosphate Condensation
Structural Biology and Active Site Analysis
The three-dimensional structure of DXS provides critical insights into its unique catalytic mechanism. X-ray crystallography and cryo-electron microscopy studies of DXS from various organisms, including Escherichia coli, Deinococcus radiodurans, and Mycobacterium tuberculosis, have revealed a highly conserved dimeric architecture. mdpi.comresearchgate.netnih.gov Each monomer is composed of three distinct domains (I, II, and III). mdpi.comresearchgate.net
The active site of DXS is located at the interface of domains I and II within a single monomer. pnas.orgresearchgate.net This is a notable feature, as in many other ThDP-dependent enzymes, the active site is situated at the interface between two monomers. pnas.org The active site pocket is where the ThDP cofactor and the substrates bind. It is characterized by a network of conserved amino acid residues that are crucial for catalysis. oup.comoup.com For instance, specific histidine, tyrosine, and aspartate residues are involved in binding the G3P molecule, while glutamate (B1630785) and arginine residues are also essential for the catalytic process. oup.comoup.com
| Organism | PDB Accession Codes |
| Deinococcus radiodurans | 2O1X, 2O1S wikipedia.org |
| Mycobacterium tuberculosis | Structures reported in 2022 nih.gov |
| Pseudomonas aeruginosa | 8A4D rcsb.org |
| Plasmodium falciparum | Structure reported in 2024 nih.gov |
Several structural features distinguish DXS from other members of the ThDP-dependent enzyme superfamily. One of the most significant is the location of its active site within a single monomeric unit, at the interface between domains I and II, rather than at the dimer interface. pnas.orgresearchgate.net This intramolecular active site arrangement is a defining characteristic of the DXS family.
Furthermore, DXS possesses an exceptionally large active site. pnas.orgnih.gov This spacious active site is thought to be necessary to accommodate the formation of the ternary complex involving the enzyme, the LThDP intermediate, and the G3P substrate. pnas.org The structure of DXS from Plasmodium falciparum has also revealed a distinct N-terminal domain that is unique to the Plasmodium genus, highlighting potential structural variations among different species. nih.gov The absence of the ThDP cofactor can lead to conformational changes, resulting in disordered loops near the active site, which may have implications for inhibitor design. rcsb.org
Distinct Structural Features of DXS
1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR)
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as MEP synthase, is the second and often rate-limiting enzyme in the MEP pathway. plos.orgportlandpress.comresearchgate.net It catalyzes the conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). uniprot.orguniprot.orgnih.gov This transformation involves two key steps: an intramolecular rearrangement and a subsequent reduction. nih.govanalytik.co.uk
The catalytic mechanism of DXR has been a subject of investigation, with two primary proposals: an α-ketol rearrangement and a retroaldol/aldol rearrangement. nih.gov Recent research supports the retro-aldol/aldol mechanism. researchgate.net The enzyme catalyzes the isomerization of DXP to 2-C-methyl-D-erythrose 4-phosphate, which is then reduced. researchgate.net The reaction is stereoselective, producing the specific stereoisomer 2-C-methyl-D-erythritol 4-phosphate.
The conversion of DXP to MEP by DXR is an NADPH-dependent process. uniprot.orguniprot.orgnih.gov The enzyme facilitates both the rearrangement of the DXP molecule and its subsequent reduction, utilizing NADPH as the reducing agent. nih.govanalytik.co.uk The NADPH-binding domain of DXR features a classic Rossmann fold, a common structural motif for nucleotide-binding. mdpi.com
The catalytic activity of DXR is dependent on the presence of a divalent metal cation, with Mg²⁺, Mn²⁺, or Co²⁺ being effective cofactors. uniprot.organr.frebi.ac.uk For Thermotoga maritima DXR, activity was observed only with Mg²⁺ at its optimal growth temperature. nih.gov
Kinetic studies of DXR from various organisms have been conducted. For the enzyme from Yersinia pestis, the apparent KM values for DXP and NADPH were determined to be 252 µM and 13 µM, respectively. plos.org The DXR from Toxoplasma gondii exhibited a Km value of 30.58 ± 6.33 µM for DXP and 51.30 ± 11.84 µM for NADPH, with a Vmax of 0.83 mmol/min/mg. portlandpress.com Pre-steady-state kinetic analysis of Mycobacterium tuberculosis DXR supports a model of random substrate binding, where both NADPH and MEP can bind to the free enzyme, and an ordered release of NADP⁺ followed by MEP. analytik.co.uk
Table 2: Kinetic Parameters of DXR from Various Organisms
| Organism | Substrate | Km (µM) | Vmax |
| Yersinia pestis | DXP | 252 | - |
| NADPH | 13 | - | |
| Toxoplasma gondii | DXP | 30.58 ± 6.33 | 0.83 mmol/min/mg |
| NADPH | 51.30 ± 11.84 |
Data sourced from Pudlo et al. (2014) and Barros-Álvarez et al. (2022). plos.orgportlandpress.com
Structural studies of DXR have provided valuable insights into its function and inhibition. The enzyme is a homodimer, and its structure reveals a flexible loop that closes over the active site. mdpi.comacs.org In Mycobacterium tuberculosis DXR, a conserved tryptophan residue within this loop is thought to shield the active site from the solvent. acs.org Crystal structures of DXR from Thermotoga maritima have shown that the enzyme can adopt a closed conformation through rigid domain rotation, even without the flexible loop covering the active site. nih.gov This structural flexibility is crucial for accommodating substrates and inhibitors. nih.gov The binding of inhibitors can induce significant conformational changes, such as the movement of a tryptophan indole (B1671886) ring by approximately 4.6 Å, which opens up a large, predominantly hydrophobic pocket. nih.gov
Kinetic Parameters and Cofactor Requirements
Downstream Enzymes of the DXP Pathway
The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, is a crucial metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). portlandpress.comacs.org Following the initial formation of DXP and its conversion to 2-C-methyl-D-erythritol 4-phosphate (MEP), a series of downstream enzymes catalyze the subsequent steps to produce the final products. portlandpress.comfrontiersin.org These enzymes represent key catalytic stages in the pathway and are essential for the survival of many organisms, including most bacteria, malaria parasites, and plants, but are absent in humans, making them attractive targets for antimicrobial drug development. nih.govrcsb.orgacs.org
2-C-methyl-D-erythritol 4-phosphate Cytidylyltransferase (IspD)
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, commonly known as IspD or MEP cytidylyltransferase (MCT), catalyzes the third step in the DXP pathway. wikipedia.orgmdpi.com This enzyme facilitates the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) from the substrates 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP), releasing diphosphate in the process. wikipedia.orguniprot.org
The reaction is a critical checkpoint in the pathway, committing the MEP intermediate to the downstream isoprenoid biosynthesis route. acs.org In some organisms, IspD exists as a bifunctional enzyme, fused with the subsequent enzyme in the pathway, IspF. ebi.ac.ukunict.it The enzyme belongs to the transferase family, specifically the nucleotidyltransferases that transfer phosphorus-containing nucleotide groups. wikipedia.org Research has identified IspD as a target for antimalarial agents, as its inhibition disrupts the essential isoprenoid synthesis in Plasmodium falciparum. acs.orgacs.org
| Enzyme | Substrates | Products | EC Number |
| IspD | 2-C-methyl-D-erythritol 4-phosphate (MEP), Cytidine triphosphate (CTP) | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), Diphosphate | 2.7.7.60 |
4-diphosphocytidyl-2-C-methyl-D-erythritol Kinase (IspE)
The fourth step of the DXP pathway is catalyzed by 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, or IspE. acs.orgfrontiersin.org This enzyme is responsible for the ATP-dependent phosphorylation of the 2-hydroxyl group of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). nih.govnih.gov The reaction yields 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) and ADP. nih.govwikipedia.org
IspE is a member of the GHMP kinase superfamily, named after galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. nih.gov Its structure features a characteristic α/β fold with the catalytic center located in a deep cleft between the ATP- and CDP-ME-binding domains. nih.govnih.gov Because this pathway is essential in many pathogenic microbes like Mycobacterium tuberculosis but absent in their mammalian hosts, IspE is considered a promising target for the development of novel anti-infective drugs. nih.govnih.govresearchgate.net
| Enzyme | Substrates | Products | EC Number |
| IspE | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), ATP | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP), ADP | 2.7.1.148 |
2-C-methyl-D-erythritol 2,4-cyclodiphosphate Synthase (IspF)
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, also known as IspF or MECDP-synthase, catalyzes the fifth reaction in the pathway. ebi.ac.ukuniprot.org This enzyme converts 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), with the release of cytidine monophosphate (CMP). rcsb.orguniprot.orgwikipedia.org
The reaction is magnesium-dependent and involves the formation of a cyclic diphosphate intermediate. rcsb.org The enzyme exists as a homotrimer, with each subunit binding a zinc ion at the active site, which aids in positioning the substrate for the reaction. rcsb.org The product, MEcPP, is not only an intermediate in isoprenoid biosynthesis but also acts as a signaling molecule in bacteria and plants, particularly under conditions of stress. wikipedia.org Like other enzymes in this pathway, IspF is a target for developing new antimicrobial compounds because it is essential in pathogens but not present in mammals. rcsb.org
| Enzyme | Substrates | Products | EC Number |
| IspF | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), Cytidine monophosphate (CMP) | 4.6.1.12 |
Other Terminal Enzymes (IspG, IspH)
The final two steps of the DXP pathway are catalyzed by two iron-sulfur cluster-containing enzymes, IspG and IspH, which convert MEcPP into the universal isoprenoid precursors IPP and DMAPP. frontiersin.orgnih.gov
IspG ((E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate synthase) : IspG, also known as GcpE, catalyzes the penultimate step: the reductive ring-opening of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP). frontiersin.orgacs.orgwikipedia.org This complex reaction involves a two-electron reduction and the elimination of a hydroxyl group. acs.org IspG contains a [4Fe-4S] iron-sulfur cluster in its active site, which is directly involved in the catalysis. acs.orggenome.jp The functionality of IspG often depends on additional proteins that act as reducing partners, such as flavodoxin in bacteria. genome.jpunam.mx
IspH ((E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase) : The terminal enzyme of the DXP pathway is IspH, also referred to as LytB. wikipedia.orgnih.gov It catalyzes the reductive dehydroxylation of HMBPP to simultaneously form both isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), typically in a ratio of approximately 5:1. portlandpress.comnih.govproteopedia.org This final step requires two electrons, which are supplied by its [4Fe-4S] cluster. frontiersin.orgwikipedia.orgnih.gov The reaction mechanism is thought to be a biological equivalent of a Birch reduction. nih.gov The absence of IspH in humans makes it a key target for the development of new anti-infective therapies. proteopedia.org The proper functioning of both IspG and IspH relies on cofactors supplied by the iron-sulfur cluster (Isc) operon. nih.govresearchgate.net
| Enzyme | Substrates | Products | EC Number |
| IspG | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), Reduced Flavodoxin/Ferredoxin | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), H₂O, Oxidized Flavodoxin/Ferredoxin | 1.17.7.3 / 1.17.7.1 |
| IspH | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | 1.17.1.2 |
Regulation of 5 Deoxy D Xylulose 1 Phosphate Pathway Flux
Transcriptional and Translational Regulation of DXP Pathway Genes
The expression of genes encoding the enzymes of the DXP pathway is a primary level of control over the pathway's flux. This regulation occurs at both the transcriptional and translational stages, ensuring that the synthesis of DXP pathway enzymes is aligned with the plant's developmental stage and environmental conditions.
The gene encoding 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the first enzyme in the pathway, is a critical point of regulation. oup.comnih.gov The expression of the dxs gene is influenced by a variety of developmental and environmental signals, including light, circadian rhythms, and the availability of sugars. oup.com For instance, in Arabidopsis thaliana, the transcription of the AtDXS1 gene is activated by light. oup.com In maize, the three dxs genes exhibit differential transcript accumulation during development and in response to light. oup.comscilit.com
The expression of dxs is also tightly linked to the demand for specific isoprenoids. oup.com For example, when there is a high demand for carotenoids during the greening of seedlings or fruit ripening in plants like pepper and tomato, the expression of dxs genes is upregulated. mdpi.com This suggests the presence of specific regulatory factors that modulate dxs expression in response to the metabolic needs of the cell. oup.com In Catharanthus roseus, the transcription factor ORCA3 has been shown to regulate type II DXS isoforms, although other transcription factors are likely involved as well. plos.org Furthermore, post-transcriptional regulation, such as through microRNAs like miR156 targeting the DXS gene, adds another layer of control. numberanalytics.com
| Regulatory Factor | Organism/System | Effect on dxs Expression | Reference |
|---|---|---|---|
| Light | Arabidopsis thaliana, Maize | Upregulation | oup.comscilit.com |
| Circadian Rhythm | Arabidopsis thaliana | Modulation | oup.com |
| Sugars | Arabidopsis thaliana | Modulation | oup.com |
| Developmental Stage | Maize, Andrographis paniculata | Differential expression in various tissues | oup.commdpi.com |
| Isoprenoid Demand (e.g., carotenoids) | Pepper, Tomato | Upregulation | mdpi.com |
| ORCA3 Transcription Factor | Catharanthus roseus | Regulation of type II DXS isoforms | plos.org |
| miR156 | General plant systems | Post-transcriptional repression | numberanalytics.com |
| β-cyclocitral | Arabidopsis thaliana | Downregulation of DXS transcript | pnas.org |
Studies have revealed a coordinated regulation of most genes within the DXP pathway, suggesting the existence of common regulatory elements. oup.com In Arabidopsis, transcript levels of all genes in the pathway increase upon exposure to light and during the development of the first true leaves. oup.com Similarly, in rice, the expression of genes in the MEP pathway, along with those for chlorophyll (B73375), carotenoid, and tocopherol biosynthesis, is coordinately upregulated during de-etiolation. udl.cat This coordinated expression implies a shared regulatory network that responds to developmental and environmental cues.
In Catharanthus roseus, the genes for DXS, DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), and MECS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) show identical cell-specific expression patterns, co-localizing in the internal phloem parenchyma. nih.gov This tight co-regulation at the tissue level points to a highly organized system for the biosynthesis of specific isoprenoids, such as monoterpene indole (B1671886) alkaloids. nih.gov In bacteria like Bacillus subtilis, while the DXP pathway genes are not in a single operon, their expression is still correlated, indicating a complex regulatory strategy. plos.org
Analysis of gene co-expression networks has further illuminated these relationships. osakafu-u.ac.jp In Arabidopsis, genes of the MEP pathway were found to be closely correlated with genes of the carotenoid and chlorophyll pathways, while being negatively correlated with key genes of the cytosolic mevalonate (B85504) (MVA) pathway. osakafu-u.ac.jp This suggests a coordinated regulation that partitions resources between the two major isoprenoid biosynthesis pathways.
Regulation of dxs Gene Expression
Post-Translational Modification of DXP Pathway Enzymes
Beyond transcriptional and translational control, the activity of DXP pathway enzymes is fine-tuned by post-translational modifications. These modifications provide a rapid and dynamic means of adjusting pathway flux in response to immediate metabolic needs and environmental stresses.
Phosphorylation is a key post-translational modification that can modulate the activity of DXP pathway enzymes. In bacteria like Francisella tularensis, the DXR enzyme has a phosphorylation site at Ser177, which is crucial for substrate binding and enzyme activity. rsc.org This serine residue is equivalent to Ser186 in the E. coli DXR enzyme, which also plays a significant role in substrate binding and conformational changes necessary for catalysis. rsc.org While direct evidence in plants is still emerging, the conservation of such regulatory sites suggests that phosphorylation could be a widespread mechanism for controlling DXR activity. The enzyme 4-(cytidine 5′-diphospho)-2-C-methylerythritol kinase (CMK), which catalyzes a phosphorylation step within the pathway, is a member of the GHMP family of metabolite kinases, highlighting the importance of phosphorylation in the pathway's progression. pnas.org
The DXP pathway is also subject to redox regulation, linking its activity to the photosynthetic status of the cell. Two of the later enzymes in the pathway, 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS or IspG) and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR or IspH), contain iron-sulfur [4Fe-4S] clusters that are essential for their catalytic activity. nih.govgoogle.com These clusters are sensitive to the cellular redox state, particularly oxidative stress, which can impact the carbon flow through the pathway. rsc.org The activity of these enzymes depends on an electron supply from a redox system, typically involving ferredoxin. nih.gov
In Arabidopsis, plant responses to certain fungal volatile compounds involve the post-translational regulation of MEP pathway enzymes, which is linked to the redox state of Calvin-Benson cycle enzymes. frontiersin.org This suggests a signaling pathway from photosynthesis to the DXP pathway, mediated by redox changes. frontiersin.org
| Enzyme | Abbreviation | Prosthetic Group | Function | Regulatory Implication | Reference |
|---|---|---|---|---|---|
| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase | HDS (IspG) | [4Fe-4S] cluster | Reduces cMEPP to HMBPP | Activity is sensitive to oxidative stress and dependent on electron donors. | rsc.orgnih.govgoogle.com |
| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase | HDR (IspH) | [4Fe-4S] cluster | Reduces HMBPP to IPP and DMAPP | Activity is sensitive to oxidative stress and dependent on electron donors. | rsc.orgnih.govgoogle.com |
Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, often targeting it for degradation by the proteasome. rndsystems.comqiagen.comthermofisher.com This process plays a role in regulating the stability and, consequently, the levels of DXP pathway enzymes. numberanalytics.com The degradation of proteins through the ubiquitin-proteasome system involves a cascade of enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). mdpi.comnih.gov
The stability of the DXS protein, a key control point in the pathway, is subject to this type of regulation. frontiersin.org In Arabidopsis, the degradation of DXS is mediated by a pathway involving the J-protein adaptor J20, Hsp70 chaperones, and the Clp protease complex. frontiersin.org This degradation is part of a protein quality control system within the plastids. frontiersin.org Furthermore, the stability of the DXR protein appears to be influenced by substrate binding, as the inhibitor fosmidomycin (B1218577) can protect DXR from degradation. plos.org This suggests that the conformational state of the enzyme, which changes upon substrate binding, can affect its susceptibility to proteolysis.
Redox Regulation
Feedback Inhibition Mechanisms
A primary mechanism for controlling the flux of the MEP pathway is through feedback inhibition, where downstream products of the pathway regulate the activity of key enzymes. This allows for a rapid response to changes in the metabolic demand for isoprenoids.
The first enzyme of the MEP pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is a major control point and is subject to feedback regulation by the pathway's final products, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). biorxiv.orgrsc.org This regulation has been observed in both bacteria and plants. biorxiv.org
Research indicates that this feedback inhibition occurs through an allosteric mechanism. nih.gov IPP and DMAPP bind to a site on the DXS enzyme distinct from the active site, inducing a conformational change. nih.gov Specifically, the binding of these end-products promotes the monomerization of the active DXS dimer. biorxiv.org The dimeric form of the enzyme is enzymatically active, while the monomeric form is inactive. biorxiv.org This shift in the dimer-monomer equilibrium provides a rapid and reversible means to down-regulate DXS activity when IPP and DMAPP levels are high. biorxiv.org If the overabundance of IPP and DMAPP persists, the inactive monomers can aggregate and be targeted for degradation, leading to a more sustained reduction in pathway flux. biorxiv.org
Studies on recombinant DXS from Populus trichocarpa (Poplar) initially suggested that IPP and DMAPP compete with the cofactor thiamine (B1217682) pyrophosphate (TPP) for binding at the active site. rsc.org However, more recent evidence supports a truly allosteric model where IPP and DMAPP bind away from the active site, causing the dissociation of the active dimer. nih.gov This evolutionarily conserved mechanism allows for both immediate, short-term control and long-term regulation of the MEP pathway. biorxiv.org
In addition to the primary end-products, other downstream metabolites can also exert feedback control. For instance, in Arabidopsis, the carotenoid oxidation product β-cyclocitral, which can be induced by herbivory, has been shown to inhibit DXS activity, thereby down-regulating the MEP pathway.
Rate-Limiting Steps and Metabolic Control Analysis
Metabolic control analysis (MCA) is a quantitative approach used to determine how the control of flux through a metabolic pathway is distributed among the individual enzymes. The flux control coefficient (FCC) for an enzyme indicates the fractional change in pathway flux that results from a fractional change in the activity of that enzyme. An FCC value approaching 1 signifies that the enzyme exerts a high degree of control over the pathway flux, making it a rate-limiting step. mdpi.com
Multiple MCA studies have consistently identified DXS as the primary rate-limiting enzyme of the MEP pathway in both bacteria and plants under various conditions. biorxiv.orgmdpi.com
In Arabidopsis thaliana, MCA revealed an FCC of 0.82 for DXS under photosynthetic steady-state conditions, indicating that it is the major flux-controlling enzyme of the pathway. nih.govresearchgate.net
A study in Escherichia coli calculated an FCC for Dxs of 0.35 in an isoprene-producing strain, demonstrating significant control over the pathway flux. researchgate.net
In the conifer Picea glauca, DXS activity was reduced by about 50% under moderate drought, which correlated with a reduction in metabolic flux, supporting its key regulatory role. frontiersin.orgmpg.de
However, the degree of control exerted by DXS is not absolute and can be influenced by environmental conditions and the expression levels of other pathway enzymes. mdpi.comfrontiersin.org For example, under severe drought in Picea glauca, DXS activity did not decrease further even as flux dropped, suggesting a diminished control role under these extreme conditions. frontiersin.orgmpg.de
While DXS is the principal rate-limiting step, other enzymes can also become limiting, particularly when DXS is overexpressed. In E. coli, when Dxs expression is high, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) can become saturated and limit the flux towards isoprene (B109036). researchgate.net The enzymes IspG and (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH) are also considered rate-limiting steps in some contexts, partly due to the complexity of their iron-sulfur clusters. nih.gov
Compartmentalization and Inter-pathway Cross-talk in Eukaryotes
In eukaryotes, particularly in plants, isoprenoid biosynthesis is a compartmentalized process. nih.gov Plants possess two distinct pathways for producing the isoprenoid precursors IPP and DMAPP: the mevalonate (MVA) pathway, which is located in the cytosol, endoplasmic reticulum, and peroxisomes, and the MEP pathway, which is confined to the plastids. tandfonline.comkit.eduresearchgate.net The MEP pathway, initiated by DXS, is responsible for the synthesis of essential plastidial isoprenoids such as carotenoids, chlorophyll side-chains (phytol), plastoquinone, and the hormones gibberellins (B7789140) and abscisic acid. tandfonline.comresearchgate.net The cytosolic MVA pathway primarily produces sterols and sesquiterpenes. kit.edu
Despite this spatial separation, there is significant evidence of metabolic cross-talk between the two pathways. frontiersin.org Intermediates, particularly IPP, can be exchanged between the plastids and the cytosol. frontiersin.orgplos.org While this exchange appears to be bidirectional, the transport of precursors from the plastids to the cytosol seems to occur more readily. plos.org This metabolic interaction allows for the coordination of isoprenoid biosynthesis across different cellular compartments. For instance, inhibiting the MVA pathway can lead to an increase in MEP pathway-derived metabolites like chlorophyll and carotenoids, indicating a compensatory regulatory mechanism. etals.org Overexpression of the MVA pathway enzyme HMGR in poplar has been shown to increase the production of plastidial isoprenoids, further demonstrating this cross-talk. frontiersin.org
Biological Roles and Distribution of 5 Deoxy D Xylulose 1 Phosphate
Occurrence and Evolutionary Conservation of the DXP Pathway
The DXP pathway is ancient, with its origins tracing back to early life. pnas.org Its distribution across different life forms highlights distinct evolutionary trajectories. While eukaryotes and archaea predominantly utilize the MVA pathway for isoprenoid synthesis, the DXP pathway is dominant in most bacteria and is also found in plant plastids and certain parasites. nih.govresearchgate.net
DXP Pathway in Eubacteria and Archaea
The DXP pathway is the primary route for isoprenoid biosynthesis in most eubacteria. pnas.orgrsc.orgelifesciences.org It is responsible for producing precursors for essential molecules like quinones involved in electron transport chains and carotenoids. pnas.org The first enzyme of the pathway, DXP synthase (DXS), which catalyzes the formation of DXP from pyruvate (B1213749) and glyceraldehyde 3-phosphate, is considered a key regulatory point. asm.orgescholarship.orgresearchgate.net The presence of the DXP pathway is considered a germane (B1219785) feature of eubacteria. nih.govresearchgate.net
In contrast, the DXP pathway is largely absent in Archaea. pnas.orgnih.gov Archaebacteria typically synthesize their isoprenoids, which are crucial components of their unique ether-linked membrane lipids, via the MVA pathway. pnas.org Genomic analyses have shown that while most bacteria possess the genes for the DXP pathway, Archaea lack these and instead have the enzymatic machinery for the MVA pathway. elifesciences.org This fundamental difference in isoprenoid biosynthesis pathways is a significant distinguishing feature between these two prokaryotic domains.
Table 1: Distribution of Isoprenoid Biosynthesis Pathways in Prokaryotes
| Domain | Predominant Pathway | Key Functions of Isoprenoids |
|---|---|---|
| Eubacteria | DXP/MEP Pathway | Quinones, Carotenoids, Hopanoids |
| Archaea | MVA Pathway | Ether-linked membrane lipids |
DXP Pathway in Plant Plastids and Algae
Higher plants and algae exhibit a compartmentalized approach to isoprenoid biosynthesis, utilizing both the MVA and DXP pathways. wikipedia.orgnih.govuwo.ca The DXP pathway is specifically located in the plastids, including chloroplasts. rsc.orgtaylorandfrancis.comasm.org This plastidial pathway is responsible for the synthesis of essential photosynthetic pigments like carotenoids and the phytol (B49457) side chain of chlorophylls. pnas.orgresearchgate.netresearchgate.net It also produces precursors for monoterpenes and diterpenes. rsc.org
The evolutionary origin of the DXP pathway in plastid-bearing eukaryotes is believed to be from the cyanobacterial ancestor of plastids through endosymbiosis. nih.govresearchgate.net However, phylogenetic studies suggest a complex evolutionary history, with evidence of lateral gene transfer between eubacteria after the initial endosymbiotic event. nih.gov Unicellular green algae, like many bacteria, appear to rely solely on the DXP pathway for all their isoprenoid needs. uwo.ca
DXP Pathway in Apicomplexan Parasites
The DXP pathway is present and essential in apicomplexan parasites, a group of protozoa that includes significant human pathogens like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii. researchgate.netmdpi.comumass.edu These parasites possess a unique plastid-like organelle called the apicoplast, which is where the DXP pathway is housed. umass.edu The pathway is vital for the parasite's survival, as it is the sole source for the synthesis of isoprenoid precursors. scielo.brnih.gov
Because the DXP pathway is absent in their human hosts, the enzymes of this pathway, such as DXP synthase and DXP reductoisomerase, are considered attractive targets for the development of new antimicrobial drugs. mdpi.comsdiarticle3.comnih.govportlandpress.com Research has shown that inhibiting these enzymes can effectively block the growth of these parasites. scielo.brsdiarticle3.com
DXP as a Precursor for Isoprenoid Biosynthesis
The DXP pathway culminates in the production of IPP and DMAPP, the universal five-carbon building blocks for all isoprenoids. pnas.orgnih.gov These precursors are then used to construct a vast array of larger isoprenoid molecules through the action of various prenyltransferase enzymes. mdpi.com
Synthesis of Monoterpenes, Diterpenes, and Tetraterpenes
In organisms possessing the DXP pathway, particularly in plant plastids, the IPP and DMAPP generated are the direct precursors for the synthesis of several classes of terpenes. rsc.org
Monoterpenes (C10): Formed from the condensation of one molecule of DMAPP and one molecule of IPP to create geranyl diphosphate (B83284) (GPP). rsc.orgmdpi.com
Diterpenes (C20): Synthesized from geranylgeranyl diphosphate (GGPP), which is formed by the addition of three IPP molecules to one DMAPP molecule. rsc.orgtaylorandfrancis.commdpi.com
Tetraterpenes (C40): Such as carotenoids, are also derived from GGPP. mdpi.compnas.org
The DXP pathway is thus fundamental for the production of these compounds, which play roles in plant defense, signaling, and photosynthesis. pnas.orgfrontiersin.orgnih.gov
Table 2: Terpenes Derived from the DXP Pathway
| Terpene Class | Carbon Atoms | Precursor | Examples |
|---|---|---|---|
| Monoterpenes | C10 | Geranyl diphosphate (GPP) | Limonene, Menthol |
| Diterpenes | C20 | Geranylgeranyl diphosphate (GGPP) | Gibberellins (B7789140), Taxol |
| Tetraterpenes | C40 | Geranylgeranyl diphosphate (GGPP) | Carotenoids |
Contribution to Carotenoid and Chlorophyll (B73375) Production
The DXP pathway is inextricably linked to photosynthesis in plants and algae, as it provides the necessary precursors for the synthesis of carotenoids and the phytol tail of chlorophylls. researchgate.netnih.govfrontiersin.org Both of these pigment classes are essential for capturing light energy and protecting the photosynthetic apparatus from damage. nih.gov
Studies have demonstrated that the enzymes of the DXP pathway, particularly DXP synthase (DXS), play a crucial role in regulating the flux of precursors towards carotenoid and chlorophyll biosynthesis. frontiersin.org Overexpression of DXS genes has been shown to increase the content of chlorophyll and carotenoids in various plant species. nih.govmdpi.com Conversely, silencing genes in the DXP pathway leads to an albino phenotype with drastically reduced levels of these pigments and disrupted chloroplast development, underscoring the pathway's critical role. nih.gov This highlights that DXP-derived isoprenoids are not only components of the photosynthetic machinery but also have a fundamental function in plastid development. nih.gov
Biosynthesis of Quinones (Ubiquinones, Menaquinones)
5-Deoxy-D-xylulose 1-phosphate (DXP) is a critical precursor for the biosynthesis of the isoprenoid side chains of quinones, such as ubiquinones (B1209410) (also known as coenzyme Q) and menaquinones (vitamin K2). d-nb.infotandfonline.compnas.org These quinones are essential lipid-soluble molecules that play a vital role in cellular respiration by participating in electron transport chains. tandfonline.comoup.com The biosynthesis of their isoprenoid tail occurs through the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, for which DXP is the entry point metabolite. d-nb.infotandfonline.comoup.com
In this pathway, DXP synthase catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form DXP. d-nb.infotandfonline.compnas.org Subsequently, DXP is converted through a series of enzymatic steps into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for isoprenoids. d-nb.infotandfonline.comoup.com These molecules are then sequentially condensed to form the polyprenyl diphosphate side chain of varying lengths that is characteristic of different quinones. tandfonline.comnih.gov For instance, in Escherichia coli, this pathway leads to the formation of the octaprenyl side chain for both ubiquinone-8 and menaquinone-8. tandfonline.com Overexpression of DXP synthase has been shown to increase the production of ubiquinone in E. coli. asm.org
The polyprenyl side chain is then attached to a quinone ring structure. In the case of ubiquinones, the aromatic head group is derived from chorismate via 4-hydroxybenzoate. oup.com For menaquinones, the naphthoquinone ring also originates from chorismate. researchgate.netnih.gov The final quinone molecule is assembled by transferring the polyprenyl chain to the aromatic ring. tandfonline.comresearchgate.net
The table below summarizes the key components and products related to DXP's role in quinone biosynthesis.
| Component | Description | Organism Examples | Citations |
| Precursors for DXP | Pyruvate and D-glyceraldehyde 3-phosphate | Bacteria, Plants | d-nb.infotandfonline.compnas.org |
| Key Enzyme (DXP formation) | DXP synthase (Dxs) | Escherichia coli, Bacillus subtilis | d-nb.infonih.gov |
| Intermediate Products | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Bacteria, Plants | d-nb.infotandfonline.comoup.com |
| Final Products | Ubiquinones (Coenzyme Q), Menaquinones (Vitamin K2) | Escherichia coli, Saccharomyces cerevisiae (Ubiquinone), Bacteria (Menaquinone) | tandfonline.comoup.comoup.com |
DXP's Role in Cofactor Biosynthesis
This compound serves as a pivotal intermediate in the de novo biosynthesis of essential cofactors, namely thiamine (B1217682) diphosphate (vitamin B1) and pyridoxal (B1214274) phosphate (vitamin B6) in many organisms. pnas.orgnih.govresearchgate.net
De Novo Biosynthesis of Thiamine Diphosphate (Vitamin B1)
In prokaryotes such as Escherichia coli, DXP is an indispensable precursor for the formation of the thiazole (B1198619) moiety of thiamine diphosphate (ThDP). nih.govnih.govsemanticscholar.org The biosynthesis of thiamine follows a bifurcated pathway where the pyrimidine (B1678525) and thiazole moieties are synthesized separately before being coupled. nih.govtamu.edu
DXP provides a five-carbon backbone for the thiazole ring, specifically 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P). nih.govsemanticscholar.org The formation of THZ-P from DXP involves a complex oxidative condensation reaction that also requires cysteine (as a sulfur donor) and tyrosine. nih.gov The enzyme DXP synthase (Dxs) catalyzes the initial formation of DXP from pyruvate and D-glyceraldehyde 3-phosphate, marking a crucial branch point in metabolism as DXP is also funneled into isoprenoid and pyridoxal phosphate synthesis. nih.govsemanticscholar.orgresearchgate.net Once the thiazole moiety (THZ-P) and the pyrimidine moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate, HMP-PP) are formed, they are coupled by the enzyme thiamine phosphate synthase to form thiamine monophosphate (TMP). youtube.com Subsequent phosphorylation yields the active cofactor, thiamine diphosphate. nih.gov
The table below outlines the key molecules in the DXP-dependent biosynthesis of thiamine.
| Molecule | Role in Thiamine Biosynthesis | Organism Examples | Citations |
| DXP | Precursor to the thiazole moiety (THZ-P) | Escherichia coli, Bacillus subtilis | nih.govnih.govsemanticscholar.org |
| Cysteine | Provides the sulfur atom for the thiazole ring | Escherichia coli | nih.gov |
| Tyrosine/Glycine (B1666218) | Contributes to the thiazole ring structure | Escherichia coli | nih.govyoutube.com |
| HMP-PP | Pyrimidine moiety that couples with the thiazole moiety | Bacteria | nih.govyoutube.com |
| Thiamine Phosphate Synthase | Enzyme that couples the pyrimidine and thiazole moieties | Bacteria | tamu.edu |
| Thiamine Diphosphate (ThDP) | Final active cofactor (Vitamin B1) | Bacteria | nih.gov |
De Novo Biosynthesis of Pyridoxal Phosphate (Vitamin B6)
There are two primary pathways for the de novo biosynthesis of pyridoxal phosphate (PLP), the active form of vitamin B6: a DXP-dependent pathway and a DXP-independent pathway. mdpi.comwikipedia.org The DXP-dependent pathway is well-characterized in eubacteria like Escherichia coli. mdpi.comasm.org
In this pathway, DXP serves as one of the two key precursors for the formation of the pyridoxine (B80251) ring. nih.govmdpi.com DXP undergoes a condensation reaction with 3-amino-1-hydroxyacetone-1-phosphate (AHAP). mdpi.com AHAP is formed from 4-phosphohydroxy-L-threonine (4HPT) in a reaction catalyzed by the enzyme PdxA. mdpi.com The condensation of DXP and AHAP is catalyzed by PNP synthase (PdxJ) to yield pyridoxine 5'-phosphate (PNP), the first B6 vitamer formed in this pathway. mdpi.comnih.govnih.gov PNP is then oxidized by a PNP oxidase (PdxH) to produce the biologically active cofactor, pyridoxal 5'-phosphate (PLP). portlandpress.com
The DXP-independent pathway, found in organisms like plants, fungi, and some bacteria, does not utilize DXP. mdpi.compnas.org Instead, it involves a PLP synthase complex (composed of Pdx1 and Pdx2 proteins) that synthesizes PLP from a pentose (B10789219) and a triose sugar, along with glutamine. portlandpress.com
The following table details the key components of the DXP-dependent pyridoxal phosphate biosynthesis pathway.
| Component | Role in Pyridoxal Phosphate Biosynthesis (DXP-dependent) | Organism Examples | Citations |
| DXP | Condenses with AHAP to form the pyridoxine ring | Escherichia coli | nih.govmdpi.com |
| 4-Phosphohydroxy-L-threonine (4HPT) | Precursor to 3-amino-1-hydroxyacetone-1-phosphate (AHAP) | Escherichia coli | mdpi.com |
| PdxA | Enzyme that converts 4HPT to AHAP | Escherichia coli | mdpi.comportlandpress.com |
| PdxJ (PNP synthase) | Enzyme that condenses DXP and AHAP to form PNP | Escherichia coli | mdpi.comnih.govnih.gov |
| Pyridoxine 5'-phosphate (PNP) | The initial vitamin B6 vitamer synthesized | Escherichia coli | nih.govportlandpress.com |
| PdxH (PNP oxidase) | Enzyme that oxidizes PNP to PLP | Escherichia coli | portlandpress.com |
| Pyridoxal 5'-phosphate (PLP) | Final active cofactor (Vitamin B6) | Escherichia coli | wikipedia.orgasm.org |
Advanced Research Methodologies and Techniques for Dxp Pathway Analysis
Biochemical and Enzymatic Assay Development
Understanding the function and inhibition of DXP pathway enzymes relies on the development of robust in vitro assays. These assays are fundamental for determining enzyme kinetics, screening for inhibitors, and elucidating mechanisms of action.
A common and effective method for monitoring the activity of DXP pathway enzymes is through spectrophotometric coupled assays. These assays link the enzymatic reaction of interest to a second reaction that produces a change in absorbance, which can be continuously monitored.
For instance, the activity of DXP synthase (DXS), which catalyzes the formation of DXP from pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), can be measured by coupling its reaction to DXP reductoisomerase (DXR). oup.comoup.com In this system, the DXP produced by DXS is immediately converted to MEP by an excess of DXR, a reaction that consumes NADPH. oup.comoup.com The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 or 365 nm, providing a real-time measurement of DXS activity. oup.comnih.gov This coupled assay is a powerful tool for determining kinetic parameters and for screening potential DXS inhibitors, such as fluoropyruvate. oup.comoup.com
Similarly, the activity of DXP reductoisomerase (DXR, also known as IspC) itself is frequently assayed directly by monitoring NADPH consumption as it converts DXP to MEP. plos.org This straightforward assay is widely used to determine the potency of inhibitors like fosmidomycin (B1218577). plos.orgechelon-inc.com
Table 1: Examples of Spectrophotometric Coupled Assays for DXP Pathway Enzymes
| Target Enzyme | Coupling Enzyme | Monitored Reaction | Wavelength (nm) | Application | Source(s) |
| DXP synthase (DXS) | DXP reductoisomerase (DXR/IspC) | NADPH Oxidation | 340 / 365 | Kinetic analysis, inhibitor screening | oup.comoup.comacs.org |
| DXP reductoisomerase (DXR/IspC) | None (Direct Assay) | NADPH Oxidation | 340 | Kinetic analysis, inhibitor screening | plos.org |
The search for new antimicrobial agents targeting the DXP pathway necessitates the screening of large libraries of chemical compounds. High-throughput screening (HTS) adapts enzymatic assays, like the spectrophotometric methods described above, to a microplate format, allowing for the rapid testing of thousands of compounds. nih.govresearchgate.net
HTS campaigns have been successfully conducted against several DXP pathway enzymes, including DXP reductoisomerase (IspC) and MEP cytidylyltransferase (IspD). daneshyari.comnih.govnih.gov In a typical HTS workflow for IspC, the enzyme, NADPH, and a compound from a chemical library are combined in the wells of a microplate. The reaction is initiated by adding the substrate, DXP, and the rate of NADPH consumption is measured using a plate reader. nih.gov This approach has been used to screen libraries like the LOPAC¹²⁸⁰ library of pharmaceutically active compounds and natural product extract libraries to identify novel inhibitors. daneshyari.comnih.govnih.gov While HTS is a powerful discovery tool, it is crucial to include secondary assays to validate "hits" and eliminate false positives that may arise from compound aggregation or assay interference. daneshyari.comnih.gov
Spectrophotometric Coupled Assays
Isotopic Labeling and Flux Analysis
To understand how carbon flows through the DXP pathway in living organisms (in vivo), researchers use stable isotopes, primarily carbon-13 (¹³C). By providing cells or organisms with a ¹³C-labeled substrate, scientists can trace the path of the labeled carbon atoms through metabolic networks, a technique known as metabolic flux analysis (MFA). frontiersin.orgmdpi.com
Carbon tracing experiments involve feeding organisms a specifically labeled carbon source, such as ¹³C-glucose or ¹³CO₂, and then analyzing the distribution of the ¹³C label in downstream metabolites. oup.compnas.org For example, in plants, photoautotrophic labeling with ¹³CO₂ allows for the measurement of carbon flux through the MEP pathway under natural physiological conditions. oup.com The rate of ¹³C incorporation into key intermediates like DXP and final products like isoprene (B109036) can be quantified. oup.commpg.de
This approach has revealed that in isoprene-emitting plants like poplar, the vast majority (up to 99%) of carbon flowing through the MEP pathway is directed towards isoprene synthesis. mpg.de Such studies are crucial for identifying rate-limiting steps and understanding how the pathway's flux is regulated in response to environmental changes or genetic modification. oup.commpg.de The analysis of labeling patterns in proteinogenic amino acids, which are derived from central metabolic precursors, can also provide valuable insights into the activity of related pathways that supply the DXP pathway with its initial substrates. nih.gov
Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. Analyzing the intermediates of the DXP pathway is challenging due to their low intracellular concentrations and physicochemical properties. springernature.com However, advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the sensitive and specific quantification of these compounds. springernature.comnih.govresearchgate.net
Hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (e.g., TOF-MS) is a robust method for simultaneously measuring the polar, phosphorylated intermediates of the DXP pathway. springernature.com By combining metabolomics with genetic engineering (e.g., overexpressing a specific enzyme), researchers can identify metabolic bottlenecks. For example, overexpressing DXS in Zymomonas mobilis led to a significant accumulation of the first five intermediates of the pathway, with the largest buildup in 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), pinpointing the subsequent enzyme, IspG, as a major bottleneck. nih.gov Similarly, metabolomic analysis in plants has been used to identify how flux is diverted when the pathway is perturbed, such as by nitrate (B79036) starvation, leading to the accumulation of hemiterpenoid glycosides. pnas.org
Carbon Tracing Experiments
Structural Biology Approaches
Structural biology provides a three-dimensional view of the DXP pathway enzymes, offering profound insights into their catalytic mechanisms and interactions with substrates and inhibitors. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are paramount in this field. nih.govmit.eduresearchgate.net
Determining the crystal structures of DXP pathway enzymes has been a major focus of research. For example, the structures of DXP synthase (DXS) from various bacteria, including Mycobacterium tuberculosis and Deinococcus radiodurans, have been solved. nih.govmit.edunih.gov These structures have revealed critical details about the enzyme's active site, including how it binds its thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor and its substrates, pyruvate and G3P. mit.eduosti.govbiorxiv.org Structural studies have also captured DXS in different conformational states, revealing dynamic loop movements, termed "fork" and "spoon" motifs, that are essential for the catalytic cycle. nih.govmit.edu
Likewise, numerous structures of DXP reductoisomerase (DXR) have been determined, often in complex with the cofactor NADPH and inhibitors like fosmidomycin or other lipophilic phosphonates. researchgate.netnih.govwikipedia.org These structures show how the enzyme undergoes a conformational change upon substrate binding, with a flexible loop closing over the active site. researchgate.net They also reveal how inhibitors bind and provide a template for structure-based drug design, aiming to improve the potency and pharmacokinetic properties of new drug candidates. nih.govnih.gov
Table 2: Selected DXP Pathway Enzymes with Determined Structures
| Enzyme | Organism | Technique | Key Findings | Source(s) |
| DXP synthase (DXPS) | Deinococcus radiodurans | X-ray Crystallography | Revealed conformational changes ("spoon-fork" motif) during catalysis. | nih.govmit.edunih.gov |
| DXP synthase (DXPS) | Mycobacterium tuberculosis | X-ray Crystallography | Identified distinct features for pathogen-specific inhibitor design. | nih.gov |
| DXP synthase (DXPS) | Pseudomonas aeruginosa | X-ray Crystallography | Showed conformational changes upon cofactor binding. | biorxiv.org |
| DXP reductoisomerase (DXR/IspC) | Escherichia coli | X-ray Crystallography | Elucidated the binding mode of the drug fosmidomycin. | researchgate.netnih.gov |
| CDP-ME synthetase (IspD) | Escherichia coli | X-ray Crystallography | Revealed substrate and product recognition mechanisms. | salk.eduresearchgate.net |
X-ray Crystallography of DXP Pathway Enzymes
X-ray crystallography has been instrumental in revealing the three-dimensional structures of DXP pathway enzymes, offering a static yet high-resolution snapshot of their architecture, active sites, and interactions with substrates and inhibitors. A prime example is the study of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), the first enzyme in the pathway.
Researchers have successfully determined crystallographic snapshots of DXPS from Deinococcus radiodurans (DrDXPS) in various states along its reaction coordinate. nih.gov These studies provide a molecular basis for understanding its catalytic mechanism. For instance, the 1.94-Å-resolution structure of DrDXPS bound to a pre-decarboxylation intermediate mimic revealed how two specific histidine residues in the active site stabilize this intermediate. nih.govresearchgate.net A subsequent structure at 2.40-Å resolution, capturing a post-decarboxylation enamine intermediate, uncovered a significant 17-Å conformational change. nih.govosti.gov This movement shifts one of the histidine residues away from the active site, which is believed to trigger the decarboxylation step. nih.govresearchgate.net
These crystallographic findings are crucial as they explain how the enzyme controls its reaction sequence, preventing unwanted side reactions by halting the process at a less reactive intermediate stage when its second substrate, D-glyceraldehyde 3-phosphate (D-GAP), is not present. nih.gov The structural data also provide a foundation for previous observations that linked protein conformational changes to the enzyme's decarboxylation activity. nih.govosti.gov Because the DXP pathway is essential in many pathogens but absent in humans, these detailed structural insights into enzymes like DXPS offer a powerful platform for the structure-based design of novel antibiotics. nih.govresearchgate.net
| Enzyme | Organism | PDB ID (Example) | Resolution (Å) | Key Findings |
| DXP Synthase (DXPS) | Deinococcus radiodurans | 6J26 | 1.94 | Structure bound to a pre-decarboxylation intermediate mimic (PLThDP), showing stabilization by two active-site histidine residues. nih.govresearchgate.net |
| DXP Synthase (DXPS) | Deinococcus radiodurans | 6J2A | 2.40 | Structure with a bound enamine intermediate, revealing a 17-Å conformational change that likely triggers decarboxylation. nih.govosti.gov |
| DXP Reductoisomerase (DXR) | Escherichia coli | 1Q0L | 1.90 | Complex with the inhibitor fosmidomycin, revealing key interactions in the active site. |
| IspD (CMS) | Escherichia coli | 1INI | 1.55 | Structure provides insights into the binding of substrate MEP and CTP. researchgate.net |
Cryo-Electron Microscopy and NMR Spectroscopy
When X-ray crystallography proves challenging, particularly for large, complex, or membrane-associated proteins, other advanced techniques like cryo-electron microscopy (Cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy become vital.
Cryo-EM has emerged as a powerful tool for determining the structure of proteins that are difficult to crystallize. This was demonstrated in the study of DXPS from the malaria parasite Plasmodium falciparum. Due to large, disordered regions in its sequence, this enzyme had resisted crystallization efforts. pdbj.orgnih.gov Using Cryo-EM, researchers were able to solve its structure to a resolution of 2.42 Å. pdbj.orgnih.gov The structure revealed a distinct N-terminal domain not found in other DXPS enzymes, and mutational analyses confirmed that this domain is critical for the protein's stability and activity. pdbj.orgnih.gov This breakthrough highlights the potential of Cryo-EM to elucidate the structures of challenging drug targets in human pathogens. pdbj.orgnih.gov
NMR spectroscopy is exceptionally suited for studying the dynamics of proteins in solution and for identifying and characterizing metabolic intermediates. For instance, NMR was used to unequivocally confirm the enzymatic synthesis of DXP by analyzing the product of the DXS-catalyzed reaction. pnas.org Further down the pathway, NMR analysis was essential in identifying [1,3,4-¹³C₃]cMEPP, the substrate for the enzyme HDS, which accumulated in plants where the IspG gene was silenced. nih.gov This confirmed the metabolic block at this specific step. nih.gov NMR has also been used to monitor reaction progress, for example, in the enzymatic synthesis of 1-deoxy-L-erythrulose from pyruvate and glycolaldehyde (B1209225) by DXS, by observing the depletion of starting materials over time. acs.org
Genetic and Genomic Manipulations
Genetic and genomic manipulations are cornerstone techniques for analyzing the DXP pathway in vivo. By systematically altering the expression of specific genes, researchers can probe the function of individual enzymes, identify rate-limiting steps, and understand the regulatory mechanisms that control metabolic flux. These approaches, combined with metabolic profiling, provide a dynamic view of how the pathway operates and responds to perturbation.
Gene Knockouts and Overexpression Studies
Gene knockout and overexpression studies have been fundamental in dissecting the DXP pathway in a variety of organisms, from bacteria to plants and yeast.
In plants like Arabidopsis thaliana, knockout mutations in the DXS gene (also known as CLA1) result in an albino phenotype because the plants cannot synthesize essential isoprenoids like carotenoids and chlorophylls, demonstrating the gene's critical role. nih.govoup.com Conversely, overexpressing DXS can increase the flux through the pathway, although the resulting increase in final isoprenoid products is often modest, pointing to other control points. oup.comnih.gov Studies have also targeted later steps in the pathway. For example, using virus-induced gene silencing (VIGS) to knock down the expression of IspG and IspH in Nicotiana benthamiana provided the first direct evidence that these enzymes are essential for isoprenoid formation in plants. nih.gov
In bacteria such as Escherichia coli, overexpressing dxs and dxr, the first two genes of the pathway, has been a common strategy to enhance the production of valuable terpenoids. cam.ac.uk Overexpression of DXP synthase has also been shown to rescue bacterial growth in the presence of inhibitors that target this enzyme, confirming its mode of action. nih.gov
In the yeast Saccharomyces cerevisiae, which naturally uses the mevalonate (B85504) (MVA) pathway, researchers have attempted to engineer a functional DXP pathway. These studies have involved expressing multiple DXP pathway genes from bacteria. nih.gov Early attempts were often stalled at the IspG step. nih.gov Successful reconstruction required screening and overexpressing orthologous genes for the enzymes IspG and IspH, along with their necessary redox partners, ultimately creating a yeast strain that could survive solely on the transplanted DXP pathway. nih.gov
| Gene(s) Manipulated | Organism | Method | Key Finding | Reference(s) |
| DXS | Arabidopsis thaliana | Knockout (T-DNA insertion) | Lethal albino phenotype, confirming DXS is essential for chlorophyll (B73375) and carotenoid synthesis. | nih.govoup.com |
| DXS | Arabidopsis thaliana | Overexpression | Increased DXP levels and pathway flux, but only modest increases in end-products, indicating other regulatory controls. | oup.com |
| IspG, IspH | Nicotiana benthamiana | Gene Silencing (VIGS) | Selective knockout prevents the formation of plant isoprenoids, confirming the essential role of these final pathway steps. | nih.gov |
| dxs, idi | Escherichia coli | Overexpression | Increased expression of the first (dxs) and last (idi) pathway enzymes significantly increased the yield of MEP-derived terpenoids. | wikipedia.org |
| DXP pathway genes | Saccharomyces cerevisiae | Heterologous Expression | Successfully engineered a functional DXP pathway in a eukaryote by resolving bottlenecks at the IspG and IspD enzymes. | nih.gov |
Transcriptomics and Proteomics Analysis
Transcriptomics and proteomics offer a global perspective on the DXP pathway, allowing researchers to simultaneously measure the expression levels of all genes (mRNA) and the abundance of all proteins in a cell under specific conditions. These systems-level analyses are powerful for uncovering complex regulatory networks and identifying novel genes involved in isoprenoid biosynthesis.
Transcriptomic studies in various plants have revealed how DXP pathway genes are regulated. For example, in Pogostemon cablin, integrated transcriptomic and metabolomic analysis helped to identify novel transcripts involved in the biosynthesis of patchoulol, a valuable sesquiterpenoid. frontiersin.org In fenugreek (Trigonella foenum-graecum), comparative transcriptome analysis showed that upon treatment with an elicitor (methyl jasmonate), genes of the MVA pathway were significantly upregulated, while DXP pathway genes showed lower or unchanged expression levels, suggesting that diosgenin (B1670711) biosynthesis primarily originates from the MVA pathway in this context. mdpi.com In the rubber tree (Hevea brasiliensis), transcriptome analysis of latex revealed that genes for rubber biosynthesis were expressed at surprisingly low levels, while the DXS gene was upregulated, indicating the presence and activity of the DXP pathway in laticifers. nih.gov
Proteomics, the large-scale study of proteins, complements transcriptomics by providing information on the actual protein levels and their post-translational modifications. In Cinnamomum camphora, a proteomics approach using data-independent acquisition (DIA) identified 21 proteins related to isoprenoid biosynthesis that were differentially expressed between young and old leaves. mdpi.com The analysis showed that the expression levels of key DXP pathway enzymes like DXS and DXR were significantly down-regulated in older leaves, correlating with changes in the metabolic profile. mdpi.com In the bacterium Thermobifida fusca, a proteomics-derived metabolic model was found to be the most accurate representation of in vivo growth, and it confirmed the activity of the DXP pathway for terpenoid biosynthesis. d-nb.info
These 'omics' approaches are invaluable for building comprehensive models of cellular metabolism and for guiding metabolic engineering strategies aimed at enhancing the production of DXP-derived compounds. plos.org
Applied Research and Biotechnological Applications of Dxp Pathway Engineering
Metabolic Engineering for Enhanced Isoprenoid Production
Metabolic engineering has proven to be a powerful tool for boosting the yield of isoprenoids by manipulating the native DXP pathway in host organisms like Escherichia coli. Key strategies include the overexpression of rate-limiting enzymes, optimizing the supply of precursor molecules, and even creating novel routes to DXP.
Overexpression of Key Regulatory Enzymes (DXS, DXR)
Numerous studies have demonstrated the effectiveness of this approach. For instance, overexpressing dxs in Bacillus subtilis led to a 40% increase in isoprene (B109036) yield. asm.org In E. coli, the overexpression of dxs under an inducible promoter resulted in the highest reported yield of lycopene (B16060) at the time. asm.org Similarly, co-expression of dxs and dxr has been shown to significantly increase the production of diterpenes in engineered bacteria. mdpi.com In plant systems, transgenic Catharanthus roseus hairy root cultures harboring either DXS or DXR from the same species showed increased accumulation of terpenoid indole (B1671886) alkaloids. mdpi.com
The choice of enzyme source can also be critical. Utilizing dxs from Bacillus subtilis in E. coli doubled β-carotene titers, and further inclusion of the B. subtilis IDI homolog resulted in another doubling of production. nih.gov These findings highlight that both the level of expression and the specific properties of the enzyme variant are crucial for maximizing pathway output.
Table 1: Impact of DXS and DXR Overexpression on Isoprenoid Production
| Host Organism | Engineered Enzyme(s) | Target Isoprenoid | Production Increase |
| Bacillus subtilis | Dxs | Isoprene | 40% increase in yield asm.org |
| Escherichia coli | Dxs | Lycopene | Highest reported yield at the time asm.org |
| Transgenic Bacteria | DXS and DXR | Diterpene | Significant increase in yield mdpi.com |
| Catharanthus roseus | DXS or DXR | Terpenoid Indole Alkaloids | Increased accumulation mdpi.com |
| Escherichia coli | B. subtilis Dxs and IDI | β-carotene | 4-fold increase in titers nih.gov |
| Mentha piperita | DXR | Essential Oils | 50% increase in yield frontiersin.org |
| Tripterygium wilfordii | DXS and DXR | Triptophenolide | Potential for increased content mdpi.com |
Optimizing Precursor Supply and Carbon Flux
The DXP pathway utilizes glyceraldehyde 3-phosphate (GAP) and pyruvate (B1213749) as its primary precursors, which are key intermediates in central carbon metabolism. researchgate.net Therefore, optimizing the carbon flux from central metabolism towards the DXP pathway is a critical aspect of enhancing isoprenoid production. researchgate.netmdpi.com
Strategies to achieve this include:
Balancing Precursor Pools: Engineering central carbon metabolism to ensure a balanced supply of both GAP and pyruvate is essential. For example, knocking out genes like pykFA (which encodes pyruvate kinase) while overexpressing pck (encoding phosphoenolpyruvate (B93156) carboxykinase) in E. coli has been shown to maintain carbon flux homeostasis and increase the production of coenzyme Q10 and lycopene. mdpi.com
Redirecting Carbon Flux: The introduction of non-oxidative glycolysis pathways can convert sugars to key metabolites with improved carbon yield, thereby channeling more carbon towards the desired bioproducts. mdpi.com
Modular Pathway Engineering: A multivariate-modular approach to balance the expression levels of multiple pathway enzymes, such as DXS, CMS (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase), CMK (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase), and IDI (isopentenyl-diphosphate isomerase), has led to significant production of taxadiene in E. coli. nih.gov
The theoretical maximum yield of isoprenoids from glucose is higher via the DXP pathway compared to the mevalonate (B85504) (MVA) pathway, making it an attractive target for engineering efforts aimed at maximizing carbon conversion efficiency. nih.gov
Engineering Novel Pathways to DXP (e.g., from Pentose (B10789219) Phosphates)
To circumvent the tight regulation of DXS and potentially improve carbon conservation, researchers have explored the creation of novel, synthetic pathways to DXP. asm.org One promising approach involves converting pentose phosphates, such as ribulose 5-phosphate (Ru5P), directly into DXP. asm.orgresearchgate.net
This strategy offers several advantages:
Bypassing Regulation: It avoids the native regulatory mechanisms that control the expression and activity of DXS. asm.org
Carbon Conservation: The conventional DXP pathway involves the loss of one carbon atom as CO2 during the condensation of pyruvate and GAP. A direct route from a C5 sugar phosphate (B84403) could be more carbon-efficient. asm.orgresearchgate.net
Direct Entry for Pentoses: It provides a more direct metabolic route for the utilization of C5 sugars, which are abundant in lignocellulosic biomass. asm.org
Researchers have successfully identified and engineered enzymes capable of catalyzing this novel conversion. By employing a selection strategy in a dxs-deleted E. coli strain, two candidate genes, yajO and a mutated version of ribB, were discovered to produce DXP from Ru5P. asm.orgresearchgate.netnih.gov To further enhance the flux through this new route, the engineered enzymes were fused to DXR, the subsequent enzyme in the pathway. This fusion strategy significantly improved the production of the sesquiterpene bisabolene (B7822174) and reduced the accumulation of the DXP intermediate. asm.orgresearchgate.netnih.gov
Enzyme Inhibitor Design and Mechanistic Studies
The enzymes of the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, particularly DXP synthase (DXS) and DXP reductoisomerase (DXR), are attractive targets for the development of novel antimicrobial agents because they are essential in many pathogens but absent in humans. anr.frresearchgate.netacs.orgmdpi.com This section explores the strategies employed in designing inhibitors against these enzymes, the methods for their evaluation, and the development of chemical tools for mechanistic investigations.
Rational Design of DXS and DXR Inhibitors
The rational design of enzyme inhibitors leverages detailed knowledge of the enzyme's structure, substrate binding sites, and catalytic mechanism. nih.govresearchgate.net For DXS and DXR, this has led to the creation of potent and selective inhibitors.
A powerful strategy in inhibitor design is to create molecules that mimic either the transition state of the reaction or the simultaneous binding of multiple substrates. wikipedia.orgthe-scientist.com These analogs can bind to the enzyme's active site with high affinity, often much stronger than the substrates themselves, effectively blocking the catalytic reaction. wikipedia.orgresearchgate.net
DXS Inhibitors: DXS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP). acs.org Researchers have developed bisubstrate analog inhibitors that mimic both substrates. acs.orgnih.gov A notable class of these are alkyl acetylphosphonates (alkylAPs). mdpi.comnih.govnih.gov These compounds contain a mimic of the donor substrate, pyruvate, linked to a moiety that occupies the binding site of the acceptor substrate, D-GAP. acs.orgnih.gov The acetylphosphonate group reacts with the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor in the DXS active site to form a stable, non-reactive complex that mimics the natural lactyl-ThDP intermediate. acs.orgnih.gov
One such example is d-PheTrAP, a submicromolar, time-dependent bisubstrate analog inhibitor of E. coli DXPS. acs.orgnih.gov More recently, a gem-dibenzyl glycine (B1666218) moiety conjugated to an acetylphosphonate pyruvate mimic via a triazole linker yielded a potent inhibitor with a low nanomolar apparent inhibition constant (Kiapp). acs.orgosti.gov These bisubstrate analogs achieve enhanced inhibitory activity and selectivity by taking advantage of the close proximity of the two substrate-binding sites within the DXS active site. acs.orgnih.gov
DXR Inhibitors: DXR catalyzes the NADPH-dependent rearrangement and reduction of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). anr.frnih.gov Bisubstrate inhibitors for DXR are designed to occupy both the DXP and NADPH binding sites simultaneously. mdpi.comnih.gov For instance, N-alkoxy analogs of the known DXR inhibitor fosmidomycin (B1218577) have been designed to act as bisubstrate inhibitors. nih.gov These compounds were shown to be competitive inhibitors with respect to both DXP and NADPH, confirming their bisubstrate mode of action. nih.gov One biphenyl (B1667301) derivative of an N-alkoxy fosmidomycin analog was found to be the most potent in its class, with a Ki of 0.240 μM against P. falciparum IspC (DXR). nih.gov This strategy has been shown to improve antibacterial activity compared to monosubstrate inhibitors like fosmidomycin. nih.gov
The design of transition state analogs aims to create stable molecules that structurally and electronically resemble the fleeting, high-energy transition state of the enzyme-catalyzed reaction. wikipedia.orgresearchgate.net For DXR, the catalytic mechanism is thought to proceed through a high-energy intermediate. nih.gov Inhibitors that mimic this state are expected to bind with very high affinity. While the precise mechanism of DXR remains under investigation, the design of compounds that mimic proposed intermediates, such as tetrahedral intermediates, is an active area of research. wikipedia.orgnih.gov
The differences in the catalytic mechanisms between bacterial DXP pathway enzymes and human enzymes provide opportunities for designing selective inhibitors.
DXS Selectivity: A key feature of the DXS catalytic mechanism is the requirement for the formation of a ternary complex with both of its substrates, pyruvate and D-GAP, which is distinct from the classic ping-pong kinetics of most human ThDP-dependent enzymes. nih.govd-nb.info This requirement for ternary complex formation is a key feature exploited by alkylAP-based bisubstrate analogs to achieve selectivity. acs.orgnih.gov Furthermore, DXS employs a ligand-gated mechanism where the binding of the first substrate, pyruvate, leads to the formation of a long-lived intermediate, and the subsequent binding of D-GAP triggers the final reaction. researchgate.net This gating mechanism can be exploited to develop species-specific inhibitors, as differences in this mechanism between DXS homologs may allow for selective targeting. nih.gov For example, known bisubstrate analog inhibitors of Escherichia coli DXS were found to be significantly less potent against DXS from Pseudomonas aeruginosa, highlighting the potential for developing narrow-spectrum agents. nih.gov
DXR Selectivity: The active site of DXR contains a divalent metal cation, such as Mg2+ or Mn2+, which is essential for catalysis. anr.frrsc.org This metal ion plays a crucial role in binding the substrate DXP and in stabilizing negative charges during the reaction. acs.org Many potent DXR inhibitors, like fosmidomycin and its analogs, contain a hydroxamate or phosphonate (B1237965) group that chelates this metal ion, which is a key part of their inhibitory action. rsc.orgnih.gov The design of lipophilic inhibitors that can still effectively chelate this metal ion is an ongoing strategy to improve cellular permeability and efficacy. rsc.orgnih.gov The unique active site environment, including the role of specific amino acid residues like Trp211 in inhibitor recognition, provides a basis for designing novel inhibitors with high selectivity. nih.gov
Bisubstrate Analogs and Transition State Mimics
In Vitro and Cellular Inhibition Assays
To evaluate the potency and mechanism of newly designed inhibitors, a variety of biochemical and cellular assays are employed.
In Vitro Enzyme Assays: The activity of DXS and DXR and their inhibition are commonly measured using spectrophotometric enzyme-coupled assays. acs.orgd-nb.info For DXS, its activity can be coupled to the subsequent enzyme in the pathway, DXR (also known as IspC). acs.orgnih.gov In this DXPS-IspC coupled assay, the formation of DXP by DXS is immediately used by DXR, which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. acs.orgresearchgate.net This allows for the determination of initial velocities and the calculation of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). acs.orgresearchgate.netplos.org Similarly, the activity of DXR itself is directly assayed by monitoring NADPH consumption in the presence of its substrate, DXP. acs.orgplos.org
These assays are used to perform detailed kinetic characterization, including determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by measuring reaction rates at varying concentrations of both the substrate and the inhibitor. nih.govplos.org
Cellular Inhibition Assays: While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to assess an inhibitor's ability to penetrate the bacterial cell wall and exert its effect in a biological context. Growth inhibition assays are commonly performed where bacteria are cultured in the presence of varying concentrations of the inhibitor. anr.frnih.gov The minimum inhibitory concentration (MIC) is then determined, which is the lowest concentration of the compound that prevents visible growth. Such studies have been conducted on various pathogens, including Mycobacterium tuberculosis, Yersinia pestis, and Salmonella enterica, to evaluate the antimicrobial activity of DXP pathway inhibitors. nih.gov These assays are critical for establishing the potential of an inhibitor as a therapeutic agent. asm.org
Development of Activity-Based Probes
Activity-based probes (ABPs) are powerful chemical tools designed to covalently label the active site of a specific enzyme or a class of enzymes. They are invaluable for studying enzyme function in complex biological systems, identifying new enzyme targets, and aiding in drug discovery.
Recently, the first ABPs for DXPS have been developed based on the alkyl acetylphosphonate (alkylAP) scaffold. nih.govnih.govfrontiersin.org These probes are designed to first react with the ThDP cofactor on an active DXPS enzyme, forming a stable covalent adduct that mimics a catalytic intermediate. nih.govnih.gov The probe also contains a photoreactive group. Upon photoactivation, this group forms a second covalent bond with a nearby amino acid residue in the active site, thus permanently labeling the enzyme. nih.govnih.govfrontiersin.org
An example of such a probe, ABP 1, has shown low micromolar potency against DXPS and labels the enzyme in a dose-dependent manner. nih.govnih.gov Importantly, this labeling is blocked by pre-treatment with other DXPS inhibitors, confirming that the probe targets the active site. nih.govnih.gov These ABPs exhibit selectivity for DXPS over other ThDP-dependent enzymes and have been shown to successfully label active DXPS within a complex bacterial proteome. nih.govnih.govfrontiersin.org The development of these probes represents a significant step towards understanding the role of DXPS in different stages of bacterial infection and provides a valuable tool for future drug discovery efforts targeting this enzyme. nih.govfrontiersin.org
Biotechnological Production of Value-Added Compounds
The DXP pathway is central to the biosynthesis of isoprenoids, a vast class of natural products with diverse applications, including pharmaceuticals, fragrances, and biofuels. nih.govnih.gov Metabolic engineering of the DXP pathway in microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a sustainable and cost-effective platform for the production of these valuable compounds. nih.govfrontiersin.org
Engineering strategies typically focus on increasing the metabolic flux towards the desired isoprenoid product. This often involves the overexpression of key enzymes in the DXP pathway, particularly the rate-limiting enzyme, DXP synthase (DXS), and DXP reductoisomerase (DXR). nih.gov For example, overproducing both DXS and DXR in P. putida led to a significant increase in the production of lycopene, a red carotenoid pigment with antioxidant properties. nih.gov
In addition to manipulating the endogenous DXP pathway, heterologous pathways are often introduced into the host microorganism. nih.gov For instance, the entire pathway for β-carotene biosynthesis has been expressed in E. coli and S. cerevisiae. By combining the overexpression of the native DXP pathway with the heterologous carotenoid biosynthesis genes, researchers have achieved high-level production of lycopene and β-carotene. nih.gov Fed-batch fermentation of engineered E. coli has yielded lycopene titers of up to 1.35 g/L and β-carotene titers of 2.47 g/L. nih.gov
Further optimization can be achieved by down-regulating competing metabolic pathways. For example, in S. cerevisiae, down-regulating the enzyme squalene (B77637) synthase (ERG9), which diverts the isoprenoid precursor farnesyl pyrophosphate towards sterol biosynthesis, resulted in a significant increase in carotenoid production. nih.gov These examples highlight the power of metabolic engineering of the DXP pathway to create microbial cell factories for the sustainable production of a wide range of valuable chemicals. frontiersin.orgmdpi.com
Terpenoid Biofuels and Biochemicals
The engineering of the DXP pathway in microorganisms like Escherichia coli and yeast is a promising strategy for producing advanced biofuels and platform biochemicals from renewable resources. nih.govnih.gov Terpenoids are attractive biofuel candidates due to their high energy density and compatibility with existing infrastructure. Metabolic engineering efforts focus on channeling the metabolic flux from central carbon metabolism (e.g., glucose) toward the DXP pathway and onward to specific terpene synthases that produce the desired fuel molecule. plos.org
A primary target for biofuel and biochemical production is isoprene, a hemiterpene that serves as a key building block for synthetic rubber and a potential aviation fuel. nih.gov In E. coli, which naturally utilizes the DXP pathway, researchers have significantly increased isoprene production by overexpressing key pathway genes. nih.gov A common strategy involves the overexpression of the native dxs gene, which codes for DXP synthase, the first and often rate-limiting enzyme of the pathway. nih.gov Further improvements have been achieved by co-expressing other pathway genes like dxr (DXP reductoisomerase) and idi (isopentenyl diphosphate isomerase). nih.govplos.org One study demonstrated that introducing the dxs and dxr genes from Bacillus subtilis into an E. coli strain engineered to produce isoprene resulted in a 2.3-fold increase in production, reaching a titer of 314 mg/L. nih.govnih.gov
Another significant area of research is the production of larger terpenoids, such as the sesquiterpene bisabolene, a candidate for biodiesel. asm.org Engineering strategies have included not only the overexpression of pathway enzymes but also the creation of novel routes to DXP that bypass native regulation and improve carbon efficiency. asm.orgresearchgate.net For instance, researchers have engineered E. coli to produce DXP from ribulose 5-phosphate, creating a more direct pathway from C5 sugars. asm.org Fusing newly identified enzymes for this conversion to DXP reductase (Dxr), the second enzyme in the pathway, improved bisabolene titers more than four-fold. asm.org
While much work has focused on E. coli, the oleaginous yeast Yarrowia lipolytica has emerged as a powerful chassis for producing lipid-based and terpenoid biochemicals. nih.govnih.gov Its ability to naturally produce high levels of acetyl-CoA, a precursor for the alternative mevalonate (MVA) pathway, makes it a robust host for terpenoid synthesis. researchgate.netbohrium.com Although yeast primarily uses the MVA pathway, engineering the DXP pathway into yeast has been a long-term goal due to its higher theoretical yield and lower oxygen requirement compared to the MVA pathway. nih.govnih.gov Recently, functional expression of the entire DXP pathway was achieved for the first time in Saccharomyces cerevisiae, opening new avenues for producing a wide range of terpenoids in this industrially proven host. nih.govyeastgenome.org
Table 1: Examples of DXP Pathway Engineering for Biofuel and Biochemical Production
| Host Organism | Target Compound | Key Genetic Modifications | Reported Titer/Yield |
|---|---|---|---|
| Escherichia coli | Isoprene | Overexpression of ispS (isoprene synthase) from Populus nigra; Overexpression of native dxs and idi genes. | 71.4 ± 1.4 mg/L plos.org |
| Escherichia coli | Isoprene | Heterologous expression of dxs and dxr from Bacillus subtilis. | 314 mg/L nih.govnih.gov |
| Escherichia coli | α-Bisabolene | Expression of a Dxr-RibB(G108S) fusion protein to create a novel DXP synthesis route from ribulose 5-phosphate. | >4-fold improvement over non-fusion control asm.org |
| Saccharomyces cerevisiae | Isoprenoids (general) | Functional transplantation of the entire E. coli DXP pathway. | Achieved 80% of biomass compared to native MVA pathway strain nih.gov |
High-Value Natural Products (e.g., Artemisinin (B1665778) Precursors)
Metabolic engineering of the DXP pathway has been pivotal in the production of high-value, complex natural products, most notably the precursors to artemisinin, a potent antimalarial drug. jscimedcentral.comfrontiersin.org Artemisinin is a sesquiterpene lactone naturally produced in the plant Artemisia annua, but at very low concentrations (0.01-1% of dry weight), making its extraction costly and supply volatile. researchgate.net The biosynthesis of artemisinin in the plant involves precursors derived from both the cytosolic MVA pathway and the plastidial DXP pathway. d-nb.infospringermedizin.de
Microbial production of artemisinin precursors offers a stable and scalable alternative. d-nb.info The key precursor, farnesyl pyrophosphate (FPP), is cyclized by the enzyme amorpha-4,11-diene synthase (ADS) to form amorpha-4,11-diene. d-nb.infojscimedcentral.com This is then oxidized by a cytochrome P450 enzyme (CYP71AV1) to form artemisinic acid, a direct precursor that can be chemically converted to artemisinin. jscimedcentral.comnih.gov
Early efforts in E. coli focused on transplanting the MVA pathway from yeast to produce FPP. lbl.gov This approach successfully produced amorphadiene (B190566), with titers reaching up to 27.4 g/L in fed-batch fermentations by replacing yeast enzymes with more efficient ones from Staphylococcus aureus and optimizing the expression of the synthetic pathway. d-nb.infospringermedizin.de Further work integrated the subsequent oxidation step, co-expressing ADS and a modified CYP71AV1 in E. coli to produce artemisinic acid at a titer of 105 mg/L. springermedizin.de
In Saccharomyces cerevisiae, a natural FPP producer via the MVA pathway, engineering efforts have focused on increasing the precursor supply and efficiently expressing the plant-derived enzymes. jscimedcentral.com By down-regulating a competing pathway (sterol biosynthesis) and overexpressing genes of the MVA pathway, researchers dramatically increased the flux towards artemisinin precursors. nih.govoup.com This strategy, combined with the expression of ADS and CYP71AV1, led to the production of artemisinic acid at an unprecedented titer of 25 g/L in optimized fed-batch fermentations. oup.com This work formed the basis of a semi-synthetic artemisinin production process that has been implemented at an industrial scale. frontiersin.orgoup.com While these landmark successes in yeast relied on engineering the native MVA pathway, the principles of precursor supply and pathway balancing are directly informed by research on both the MVA and DXP pathways. jscimedcentral.comnih.gov
Table 2: Examples of Pathway Engineering for Artemisinin Precursor Production
| Host Organism | Target Compound | Key Genetic Modifications | Reported Titer/Yield |
|---|---|---|---|
| Escherichia coli | Amorpha-4,11-diene | Expression of yeast MVA pathway; Replacement of yeast HMGS and HMGR with S. aureus enzymes. | 27.4 g/L d-nb.infospringermedizin.de |
| Escherichia coli | Artemisinic Acid | Expression of MVA pathway, amorphadiene synthase (ADS), and cytochrome P450 (CYP71AV1) from A. annua. | 105 mg/L springermedizin.de |
| Saccharomyces cerevisiae | Amorpha-4,11-diene | Expression of ADS; Upregulation of MVA pathway genes; Down-regulation of ERG9 (squalene synthase). | >40 g/L oup.com |
| Saccharomyces cerevisiae | Artemisinic Acid | Expression of ADS and CYP71AV1; Upregulation of MVA pathway genes; Down-regulation of ERG9. | 25 g/L nih.govoup.com |
Q & A
Q. What is the role of DXS in isoprenoid biosynthesis, and what structural features enable its catalytic mechanism?
DXS catalyzes the rate-limiting step in the methylerythritol phosphate (MEP) pathway, converting pyruvate and D-glyceraldehyde 3-phosphate (d-GAP) into DXP, a precursor for isoprenoids. The enzyme’s structure comprises three domains homologous to transketolase and pyruvate dehydrogenase, with the active site located at the interface of domains I and II. Thiamine pyrophosphate (TPP) acts as a coenzyme, buried in the active site, while the C-2 atom of TPP’s thiazolium ring interacts with substrates . Mutagenesis studies confirm critical residues (e.g., glutamate) in stabilizing reaction intermediates .
Q. How can researchers validate DXS activity in vitro, and what are common experimental pitfalls?
A coupled enzyme assay using DXP-specific downstream enzymes (e.g., DXP reductoisomerase) or LC-MS/MS to directly quantify DXP production is recommended. Key challenges include maintaining TPP and Mg²⁺ cofactor stability, avoiding substrate (pyruvate/d-GAP) degradation, and controlling pH to prevent non-enzymatic side reactions. Competitive inhibition by isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) must also be accounted for .
Advanced Research Questions
Q. What strategies are effective for designing selective DXS inhibitors with therapeutic potential?
Bisubstrate inhibitors combining pyruvate mimics (e.g., acetylphosphonate) and d-GAP analogs (e.g., phosphorylated groups) exploit DXS’s unique ternary complex formation with TPP and d-GAP. For example, d-PheTrAP demonstrates slow, tight-binding inhibition (Ki* = 90 nM) and >15,000-fold selectivity over mammalian pyruvate dehydrogenase. Structural insights from X-ray crystallography (e.g., TPP-binding pocket topology) guide rational design .
Q. How do conflicting data on DXS substrate promiscuity impact drug development?
Some studies report DXS can process alternative substrates (e.g., fluorinated pyruvate analogs), complicating inhibitor specificity analysis. Resolving these contradictions requires kinetic assays under varied conditions (e.g., pH, cofactor concentrations) and structural studies (e.g., cryo-EM) to visualize substrate-binding conformations. Cross-validation with homologs from pathogens (e.g., Mycobacterium tuberculosis) is critical .
Q. What experimental approaches address the challenge of crystallizing full-length DXS?
Truncated DXS homologs with improved solubility (e.g., Deinococcus radiodurans DXS) are used for crystallization. Techniques include:
Q. How do feedback inhibition mechanisms regulate the MEP pathway, and how can this be leveraged experimentally?
IDP and DMADP competitively inhibit DXS by binding to the TPP/Mg²⁺ site, as shown in Populus trichocarpa DXS (PtDXS). To study this:
- Use isothermal titration calorimetry (ITC) to measure binding affinities.
- Develop metabolite-depletion assays in bacterial models (e.g., E. coli) to observe pathway flux changes.
- Engineer feedback-resistant DXS mutants (e.g., TPP-binding site mutations) for enhanced isoprenoid production .
Methodological Challenges
Q. How can researchers reconcile discrepancies in DXS kinetic parameters reported across studies?
Variations arise from differences in enzyme sources (e.g., plant vs. bacterial DXS), assay conditions (e.g., temperature, ionic strength), and substrate purity. Standardization using reference enzymes (e.g., E. coli DXS) and inter-laboratory validation are essential. Data should report kcat/Km ratios and include inhibition constants (Ki) for IDP/DMADP .
Q. What computational tools are critical for analyzing DXS mechanism and inhibitor binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
